3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid
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Overview
Description
3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of phenylhydrazine with a suitable β-diketone under acidic conditions to form the pyrazolone ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: Its biological activity may be explored in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Imidazole Derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Pyrazole Derivatives: Other pyrazole-based compounds with varying substituents can be compared for their chemical and biological properties.
Uniqueness: 3-{3-phenyl-4-[(1Z)-{[(pyridin-4-yl)formamido]imino}methyl]-1H-pyrazol-1-yl}propanoic acid stands out due to its specific combination of phenyl and pyridin groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[3-phenyl-4-[(Z)-(pyridine-4-carbonylhydrazinylidene)methyl]pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-17(26)8-11-24-13-16(18(23-24)14-4-2-1-3-5-14)12-21-22-19(27)15-6-9-20-10-7-15/h1-7,9-10,12-13H,8,11H2,(H,22,27)(H,25,26)/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMUDYMPSYFBU-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)C3=CC=NC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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